molecular formula C52H72F3N13O16 B10831697 Nucleoprotein (396-404) (TFA)

Nucleoprotein (396-404) (TFA)

Cat. No.: B10831697
M. Wt: 1192.2 g/mol
InChI Key: VANNPXCFRPLRGR-LWNMBENESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP 396 (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of NP 396 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NP 396 (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Scientific Research Applications

NP 396 (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Serves as a molecular model for viral antigens, aiding in the study of immune responses to viral infections.

    Medicine: Investigated for its potential role in vaccine development and immunotherapy.

    Industry: Utilized in the development of diagnostic assays and therapeutic peptides

Mechanism of Action

NP 396 (TFA) exerts its effects by interacting with the immune system. It is recognized by cytotoxic T lymphocytes (CTLs) as an H-2D(b)-restricted epitope. This interaction triggers an immune response, leading to the activation and proliferation of CTLs that target and destroy infected cells. The molecular targets involved include the major histocompatibility complex (MHC) class I molecules and T-cell receptors (TCRs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NP 396 (TFA) is unique due to its specific sequence and immunodominant properties. It is particularly valuable for studying the immune response to LCMV, making it a crucial tool in virology and immunology research .

Properties

Molecular Formula

C52H72F3N13O16

Molecular Weight

1192.2 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H71N13O14.C2HF3O2/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28;3-2(4,5)1(6)7/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77);(H,6,7)/t27-,30-,31-,32-,33-,34-,35-,36-,42-;/m0./s1

InChI Key

VANNPXCFRPLRGR-LWNMBENESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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